molecular formula C21H21N3O4 B2358005 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 899946-61-3

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2358005
CAS No.: 899946-61-3
M. Wt: 379.416
InChI Key: AZFZAJZLXKJKRW-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes methoxyphenyl and oxopyridazinyl groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2-methoxybenzylamine and 4-methoxybenzaldehyde, followed by their condensation to form the desired product. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: A simpler analog with similar structural features.

    N-(4-methoxyphenyl)-2-methoxyacetamide: Another analog with methoxy groups in different positions.

    N-(4-methoxyphenyl)-N-methylacetamide: A methylated analog with distinct properties.

Uniqueness

2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is unique due to its combination of methoxyphenyl and oxopyridazinyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-17-9-7-15(8-10-17)18-11-12-21(26)24(23-18)14-20(25)22-13-16-5-3-4-6-19(16)28-2/h3-12H,13-14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFZAJZLXKJKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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